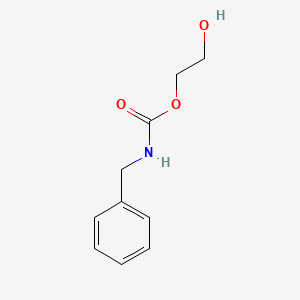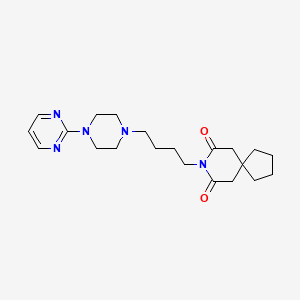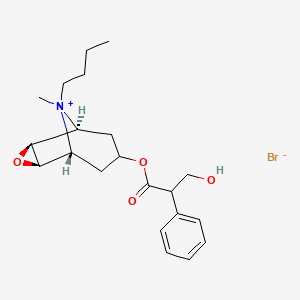
丁溴东莨菪碱
科学研究应用
作用机制
丁溴东莨菪碱通过作为毒蕈碱拮抗剂来发挥作用。 它与胃肠道中的毒蕈碱 M3 受体结合,阻止乙酰胆碱结合和激活这些受体 . 这种作用抑制了平滑肌的收缩,从而减少了痉挛和疼痛 . 该机制涉及的分子靶标包括位于胃肠道平滑肌细胞上的毒蕈碱受体 .
生化分析
Biochemical Properties
Scopolamine Butylbromide is an anticholinergic drug with high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . It binds to muscarinic M3 receptors in the GI tract . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle . The inhibition of contraction reduces spasms and their related pain during abdominal cramping .
Cellular Effects
Scopolamine Butylbromide’s primary cellular effect is the reduction of smooth muscle contraction and the production of respiratory secretions . These are normally stimulated by the parasympathetic nervous system, via the neurotransmitter acetylcholine . As an antimuscarinic, Scopolamine Butylbromide binds to muscarinic acetylcholine receptors, blocking their effect .
Molecular Mechanism
Scopolamine Butylbromide exerts its effects at the molecular level through its competitive antagonism of the peripheral and central muscarinic acetylcholine receptors . It acts as a nonspecific muscarinic antagonist at all four (M1, M2, M3, and M4) receptor sites . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle .
Temporal Effects in Laboratory Settings
Scopolamine Butylbromide has extremely low oral bioavailability with only 0.25-0.82% reaching systemic circulation . Peak plasma concentration is reached 0.25-2 hours . It does not cross the blood-brain barrier . The volume of distribution is 128 liters .
Dosage Effects in Animal Models
In horses, Scopolamine Butylbromide is administered at a dosage of 0.2 mg/kgbw (single intravenous dose). In cattle, it is administered at a dosage of 0.3 mg/kg bw (single intravenous or intramuscular dose). In calves, it is administered at a dosage of 0.4 mg/kgbw (twice daily for 3 days by intramuscular injection), and in pigs, it is administered at a dosage of 0.4 mg/kgbw (single intramuscular dose) .
Metabolic Pathways
Scopolamine Butylbromide is involved in the cholinergic system, acting as an antagonist to muscarinic acetylcholine receptors . It prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscle .
Transport and Distribution
Scopolamine Butylbromide is widely distributed in the tissues, with highest concentrations being found in the liver and kidney . It is rapidly excreted . In humans, most of the administered dose (more than 60%) is excreted in the urine after parenteral administration and in the faeces (approximately 90%) after oral administration .
Subcellular Localization
Scopolamine Butylbromide primarily acts on the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic M3 receptors located on these cells . This prevents acetylcholine from binding to and activating the receptors, thereby inhibiting the contraction of the smooth muscle .
准备方法
丁溴东莨菪碱通过东莨菪碱与正丁基溴的反应合成。 该过程涉及在回流条件下加热混合物以完成反应 . 然后提纯粗产品以获得纯丁溴东莨菪碱 . 工业生产方法通常涉及使用正丁基溴作为原料和反应溶剂,可以回收和重复使用,以降低成本和环境影响 .
化学反应分析
丁溴东莨菪碱主要由于其抗胆碱性质而发生取代反应。 它与毒蕈碱受体结合,阻止乙酰胆碱结合和激活这些受体 . 这些反应中常用的试剂包括高氯酸和乙腈 . 这些反应形成的主要产物通常是丁基被其他官能团取代的结果,导致东莨菪碱的各种衍生物 .
相似化合物的比较
丁溴东莨菪碱类似于其他抗胆碱药物,如阿托品和颠茄碱。 与阿托品相比,它对毒蕈碱受体具有更高的亲和力,并且中枢神经系统副作用更少 . 与颠茄碱不同,丁溴东莨菪碱不会穿过血脑屏障,使其成为有中枢神经系统问题的患者更安全的选择 . 其他类似化合物包括甲溴东莨菪碱和山莨菪碱,它们也表现出抗胆碱性质,但在药代动力学特征和临床应用方面有所不同 .
属性
IUPAC Name |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOZZFCZRXYEK-HNHWXVNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022718 | |
| Record name | Butylscopolammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>66.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-64-4 | |
| Record name | Butylscopolamine bromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylscopolammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylhyoscinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLSCOPOLAMINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
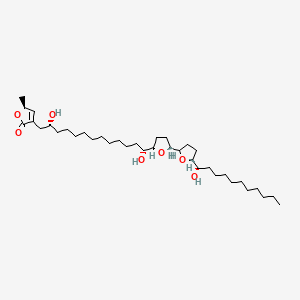


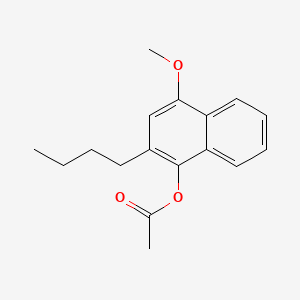
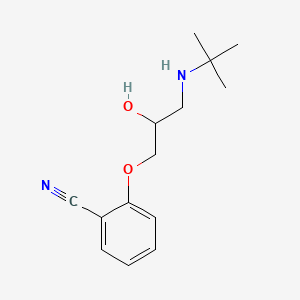


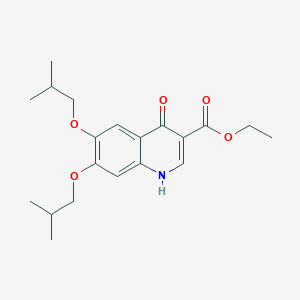
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
